molecular formula C17H18ClN3O3 B2395665 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034457-51-5

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2395665
CAS No.: 2034457-51-5
M. Wt: 347.8
InChI Key: VEUPTGXCCIBNPU-UHFFFAOYSA-N
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Description

The compound "N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide" is a synthetic chemical with a complex molecular structure. It belongs to a class of compounds known for their potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound's structure features a benzoxazepin core, a pyrrole ring, and various functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with readily available starting materials, including 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin and 1-methyl-1H-pyrrole-2-carboxylic acid.

  • Key Reactions

    • Formation of Intermediate: : The 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin is reacted with ethylamine under specific conditions to form an intermediate.

    • Coupling Reaction: : The intermediate is then coupled with 1-methyl-1H-pyrrole-2-carboxylic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-Diisopropylethylamine).

  • Reaction Conditions: : The reactions are typically carried out in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran, at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In industrial settings, the compound's synthesis can be scaled up by optimizing reaction conditions and using large-scale reactors. Continuous flow chemistry may be employed to enhance efficiency and yield. Purification processes such as recrystallization or chromatography are used to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially involving the oxidation of the pyrrole ring or the benzoxazepin core.

  • Reduction: : Reduction reactions may target the carbonyl groups within the structure, converting them to corresponding alcohols.

  • Substitution: : Substitution reactions can occur at the chloro group or other positions within the aromatic rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Reagents: : Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Depending on the specific reactions and conditions, major products may include hydroxylated derivatives, reduced alcohol forms, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties, including its ability to form stable intermediates and its reactivity in various organic transformations.

Biology

In biological research, the compound is investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound may have therapeutic potential due to its structural resemblance to bioactive molecules. Research focuses on its potential as a pharmaceutical agent, exploring its efficacy and safety profiles.

Industry

The compound's chemical stability and reactivity make it a candidate for industrial applications, including its use as a precursor in the synthesis of more complex molecules and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism of action involves binding to these targets and altering their activity, which can result in various biochemical and physiological effects.

Comparison with Similar Compounds

Unique Features

The combination of a benzoxazepin core and a pyrrole ring, along with the presence of a chloro and a carboxamide group, imparts unique chemical and biological properties to the compound.

Similar Compounds

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide

  • N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-imidazole-2-carboxamide

These similar compounds share structural elements but may differ in specific substituents, affecting their reactivity and biological activity.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-20-7-2-3-14(20)17(23)19-6-8-21-10-12-9-13(18)4-5-15(12)24-11-16(21)22/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUPTGXCCIBNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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